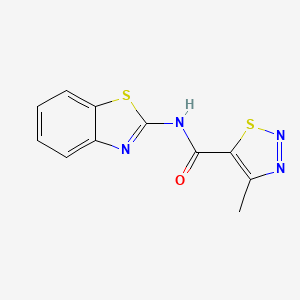

N-1,3-benzothiazol-2-yl-4-methyl-1,2,3-thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves microwave-assisted facile methods, which offer a solvent-free, efficient pathway to create various derivatives, including those with thiadiazole and benzamide moieties. Such processes are characterized by the use of microwave irradiation to facilitate the coupling of these pharmacophore groups, leading to compounds with potential anticancer activity (Tiwari et al., 2017). These methods emphasize the importance of efficient synthesis routes for creating compounds with significant biological relevance.

Molecular Structure Analysis

The molecular structure of compounds containing thiadiazole and benzamide groups is often elucidated using various spectroscopic techniques such as IR, NMR, and mass spectral studies. For instance, compounds synthesized under specific conditions have been confirmed through these methods, highlighting the role of molecular structure analysis in understanding the properties and potential applications of these compounds (Pavlova et al., 2022).

Chemical Reactions and Properties

Compounds featuring a thiadiazole scaffold undergo various chemical reactions, significantly influenced by their functional groups. For example, 4-amino-2,1,3-benzothiadiazole has been used as a bidentate directing group for Pd(II)-catalyzed arylation and oxygenation of sp²/sp³ β-C-H bonds of carboxamides, showcasing the diverse reactivity and application of thiadiazole derivatives in synthetic chemistry (Reddy et al., 2016).

Physical Properties Analysis

The physical properties of thiadiazole and benzamide derivatives, such as their gelation behavior, can be significantly influenced by the presence of methyl functionality and multiple non-covalent interactions. Studies have shown that specific derivatives exhibit gelation behavior towards certain solvent mixtures, indicating the impact of molecular structure on physical properties (Yadav & Ballabh, 2020).

Chemical Properties Analysis

The chemical properties of these compounds, including their biological activity, are of particular interest. For instance, derivatives have been explored for their antimicrobial and anticancer activities, with some showing promising results against various cancer cell lines. This highlights the potential therapeutic applications of these compounds and the importance of understanding their chemical properties (Senthilkumar et al., 2021).

作用機序

Target of Action

The compound N-(1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as N-1,3-benzothiazol-2-yl-4-methyl-1,2,3-thiadiazole-5-carboxamide, has been found to have significant activity against Mycobacterium tuberculosis . The primary target of this compound is the enzyme DprE1 , which is essential for the survival of the bacterium .

Mode of Action

It is believed that the compound interacts with its target, dpre1, inhibiting its function . This inhibition disrupts the normal functioning of the bacterium, leading to its death .

Biochemical Pathways

The compound’s action on DprE1 affects the biochemical pathways associated with the survival and proliferation of Mycobacterium tuberculosis .

Pharmacokinetics

It is known that the compound has a favorable pharmacokinetic profile .

Result of Action

The result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the bacterium’s normal functioning, leading to its death .

将来の方向性

The future directions for the research on “N-1,3-benzothiazol-2-yl-4-methyl-1,2,3-thiadiazole-5-carboxamide” and similar compounds could include the development of new synthetic methods, the exploration of their biological activity against other targets, and the optimization of their properties for specific applications .

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4OS2/c1-6-9(18-15-14-6)10(16)13-11-12-7-4-2-3-5-8(7)17-11/h2-5H,1H3,(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZOIPQZLDRSMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1-piperidinylcarbonyl)-1-propyl-1H-1,2,3-triazol-5-yl]phenol](/img/structure/B5623609.png)

![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5623612.png)

![2-[5-[1-(3-methoxyphenoxy)ethyl]-1-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5623621.png)

![tert-butyl [(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]acetate](/img/structure/B5623623.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5623627.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5623629.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5623653.png)

![N-[4-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5623656.png)

![4-[(2-ethyl-5-pyrimidinyl)carbonyl]thiomorpholine](/img/structure/B5623677.png)

![2-{4-methyl-2-[1-(3-methylbutyl)-1H-pyrazol-4-yl]phenoxy}acetamide](/img/structure/B5623700.png)